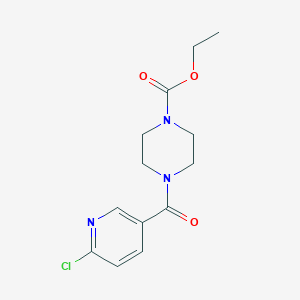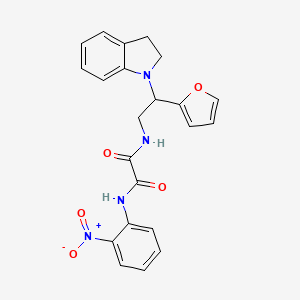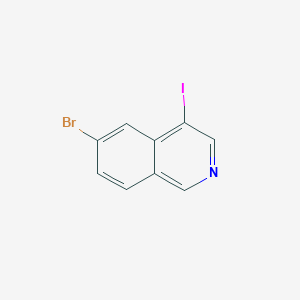
4-Bromo-3-fluoropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3-fluoropicolinaldehyde” is a chemical compound with the CAS Number: 1289148-65-7 . It has a molecular weight of 204 and its IUPAC name is 4-bromo-3-fluoropicolinaldehyde . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “4-Bromo-3-fluoropicolinaldehyde” or similar compounds often involves direct lithiations and bromination reactions . For instance, a four-step protocol starting from thiophene with an overall yield of 47% has been reported .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-fluoropicolinaldehyde” is 1S/C6H3BrFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H . This indicates that the compound has a molecular formula of C6H3BrFNO .
Physical And Chemical Properties Analysis
“4-Bromo-3-fluoropicolinaldehyde” is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Photophysical Properties and Photoluminescence
The study of homologous bis-cyclometalated iridium(III) complexes, including variations with halogen substituents such as fluorine and bromine, has shown that halogenation can significantly affect the photophysical properties of these complexes. Specifically, the introduction of halogen atoms like bromine and fluorine into the molecular structure has been found to induce a blue shift in emission maxima, with a notable impact on the photoluminescence quantum yield and emission decay lifetimes. These findings are critical for the development of materials with specific optical properties, relevant for applications in light-emitting devices and sensors (Baranoff et al., 2012).
Organic Synthesis and Cross-Coupling Reactions
In organic synthesis, derivatives of picolinaldehyde, such as 4-bromo-3-fluoropicolinaldehyde, serve as versatile building blocks for the construction of complex molecules. Their utility has been demonstrated in the efficient synthesis of esters used as common intermediates in the production of pharmaceuticals and agrochemicals. The ability to engage in various cross-coupling reactions, including Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, highlights their importance in medicinal chemistry and material science for synthesizing biologically active compounds (Verdelet et al., 2011).
Development of Organic Light-Emitting Devices (OLEDs)
Research on iridium(III) complexes, particularly those incorporating 4-bromo-3-fluoropicolinaldehyde, has led to significant advancements in the efficiency of organic light-emitting devices (OLEDs). The strategic selection of carrier-transporting host materials and the fine-tuning of emissive layer compositions have enabled the achievement of high external quantum efficiencies and luminance, making these complexes highly beneficial for applications in display technology and lighting (Tokito et al., 2003).
Agricultural Chemistry Synthesis of Herbicides
The synthesis of novel fluoropicolinate herbicides through cascade cyclization demonstrates the application of fluorinated picolinaldehydes in agricultural chemistry. This method allows for the generation of picolinic acids with diverse substituents, offering new avenues for the development of herbicides with improved efficacy and specificity. Such advancements in synthetic methodology contribute to the sustainable management of agricultural pests and the enhancement of crop protection strategies (Johnson et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
4-bromo-3-fluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSZNUHQAFSZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoropicolinaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[d]isoxazol-3-yl-methanesulfonyl)-morpholine](/img/structure/B2648190.png)
![3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B2648191.png)


![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)




![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)



![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)